molecular formula C8H8N2OSe B14325085 6-Methoxy-1,3-benzoselenazol-2-amine CAS No. 108129-30-2

6-Methoxy-1,3-benzoselenazol-2-amine

Cat. No.: B14325085
CAS No.: 108129-30-2
M. Wt: 227.13 g/mol
InChI Key: CWTIJATXUGAHCV-UHFFFAOYSA-N
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Description

6-Methoxy-1,3-benzoselenazol-2-amine is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzoselenazol-2-amine typically involves the condensation of 2-aminobenzoselenazole with methoxy-substituted aromatic aldehydes. One common method includes the reaction of 2-aminobenzoselenazole with 3-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-benzoselenazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Reduced forms of the selenium atom.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-1,3-benzoselenazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antioxidant activities. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-benzoselenazol-2-amine involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target proteins. This interaction can lead to the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,3-benzothiazol-2-amine: Similar structure but contains sulfur instead of selenium.

    6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but contains oxygen instead of selenium.

    2-Amino-6-methoxybenzothiazole: Another sulfur-containing analog with similar biological activities.

Uniqueness

6-Methoxy-1,3-benzoselenazol-2-amine is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules enhances the compound’s potential for therapeutic applications.

Properties

CAS No.

108129-30-2

Molecular Formula

C8H8N2OSe

Molecular Weight

227.13 g/mol

IUPAC Name

6-methoxy-1,3-benzoselenazol-2-amine

InChI

InChI=1S/C8H8N2OSe/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)

InChI Key

CWTIJATXUGAHCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C([Se]2)N

Origin of Product

United States

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